

Spectroscopic Profile of H-Glu-OBzl: A Technical Guide

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Compound of Interest

Compound Name: *H-Glu-OBzl*

Cat. No.: *B2540942*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for L-Glutamic acid γ -benzyl ester (**H-Glu-OBzl**), a crucial building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and manufacturing.

Spectroscopic Data Summary

The empirical formula for **H-Glu-OBzl** is $C_{12}H_{15}NO_4$, with a molecular weight of 237.25 g/mol. The spectroscopic data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **H-Glu-OBzl** in solution. The following tables provide the expected chemical shifts for 1H and ^{13}C NMR.

Table 1: 1H NMR Spectral Data of **H-Glu-OBzl**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	Multiplet	Aromatic protons (C ₆ H ₅)
~5.12	Singlet	Benzylic protons (CH ₂)
~3.70	Triplet	α -proton (α -CH)
~2.50	Triplet	γ -protons (γ -CH ₂)
~2.10	Multiplet	β -protons (β -CH ₂)
Variable	Broad Singlet	Amine protons (NH ₂)
Variable	Broad Singlet	Carboxylic acid proton (COOH)

Note: The chemical shifts of NH₂ and COOH protons are variable and depend on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data of **H-Glu-OBzl**

Chemical Shift (δ) ppm	Assignment
~174	Carboxylic acid carbon (COOH)
~172	Ester carbonyl carbon (COO-CH ₂)
~136	Aromatic quaternary carbon
~128.5	Aromatic CH carbons
~128.0	Aromatic CH carbons
~67	Benzylic carbon (CH ₂)
~54	α -carbon (α -CH)
~30	γ -carbon (γ -CH ₂)
~27	β -carbon (β -CH ₂)

Note: The predicted ¹³C NMR chemical shifts are based on data from structurally related compounds, such as Boc-L-Glu(OBzl)-OH.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **H-Glu-OBzl**. The key absorption bands are summarized in the table below.

Table 3: IR Spectral Data of **H-Glu-OBzl**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2500	Broad	O-H stretch (Carboxylic acid) & N-H stretch (Amine)
~3030	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1495, ~1455	Medium-Weak	Aromatic C=C stretch
~1250	Strong	C-O stretch (Ester)

Note: The IR data is based on spectra available from public databases and may vary slightly depending on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **H-Glu-OBzl**.

Table 4: Mass Spectrometry Data of **H-Glu-OBzl**

m/z	Interpretation
238.1	$[M+H]^+$ (Protonated molecule)
220.1	$[M-NH_3]^+$
148.1	$[M-C_7H_7O]^+$ (Loss of benzyl group)
130.1	$[M-C_7H_7O_2]^+$ (Loss of benzyloxycarbonyl group)
108.1	$[C_7H_8O]^+$ (Benzyl alcohol fragment)
91.1	$[C_7H_7]^+$ (Tropylium ion)

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 10-20 mg of **H-Glu-OBzl** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO- d_6) or Deuterated Chloroform ($CDCl_3$)).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Nuclei: 1H and ^{13}C .
- Temperature: 298 K.

- ^1H NMR Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Acquisition time: 4.0 s
- ^{13}C NMR Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.5 s

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and pick peaks for both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **H-Glu-OBzl** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 32.
- Mode: Transmittance.

Data Processing:

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

Sample Preparation:

- Prepare a dilute solution of **H-Glu-OBzl** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote ionization.

Instrumentation and Data Acquisition:

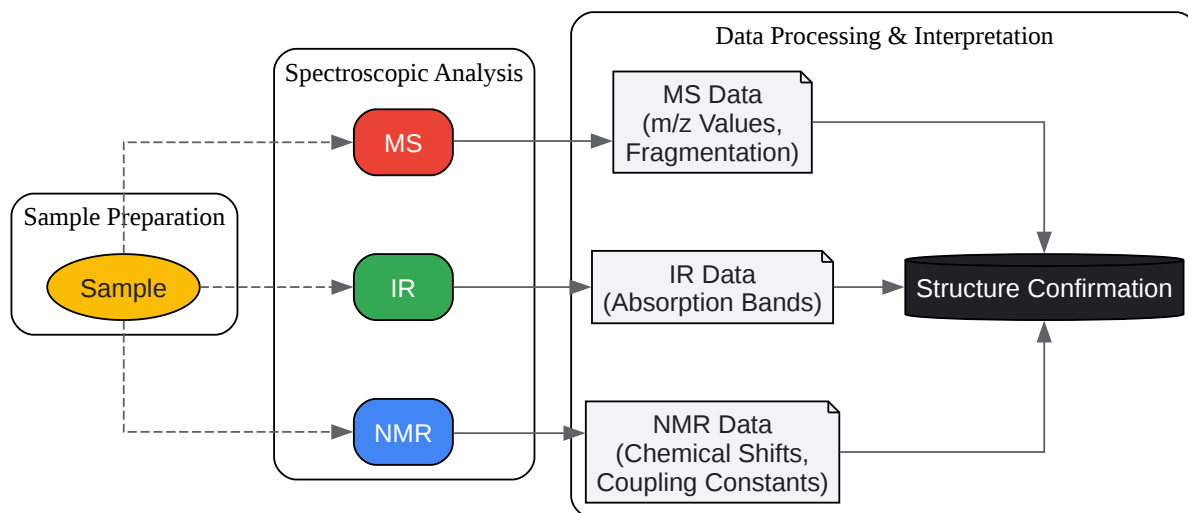
- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 50-500.

Data Processing:

- Acquire the full scan mass spectrum.
- For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 238.1) and subject it to collision-induced dissociation (CID) with argon gas.
- Analyze the resulting fragment ions to determine the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **H-Glu-OBzl**.



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Caption: General workflow for the spectroscopic analysis of **H-Glu-OBzl**.

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